REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][C:26](=[O:36])[CH2:27][C:28]2[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][CH:29]=2)=[CH:21][CH:20]=1.[OH-].[K+]>>[CH3:35][O:34][C:31]1[CH:30]=[CH:29][C:28]([C:27]2[C:26](=[O:36])[C:25]([C:22]3[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[CH:24][CH:23]=3)=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:9]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:33][CH:32]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)OC)=O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to incipient boiling
|
Type
|
CUSTOM
|
Details
|
A condensation reaction
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
to form a purple-black slurry which
|
Type
|
CUSTOM
|
Details
|
on purification
|
Type
|
CUSTOM
|
Details
|
results in
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C(C(=C(C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |